molecular formula C10H8Cl2N2O2S B11779322 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Katalognummer: B11779322
Molekulargewicht: 291.15 g/mol
InChI-Schlüssel: RCSPCOTUJPARBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and separators, is crucial to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group.

    4-(Methylsulfonyl)-1H-pyrazole: Lacks the 2,4-dichlorophenyl group.

    3-(2,4-Dichlorophenyl)-4-(methylthio)-1H-pyrazole: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both the 2,4-dichlorophenyl and methylsulfonyl groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C10H8Cl2N2O2S

Molekulargewicht

291.15 g/mol

IUPAC-Name

5-(2,4-dichlorophenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H8Cl2N2O2S/c1-17(15,16)9-5-13-14-10(9)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

RCSPCOTUJPARBQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.